molecular formula C23H19NO6 B2644417 2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl N,N-diethylcarbamate CAS No. 869079-06-1

2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl N,N-diethylcarbamate

Cat. No.: B2644417
CAS No.: 869079-06-1
M. Wt: 405.406
InChI Key: VRTBJOKBJBTULT-UHFFFAOYSA-N
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Description

2,2'-Dioxo-2H,2'H-[3,4'-bichromene]-7'-yl N,N-diethylcarbamate is a bicoumarin derivative functionalized with an N,N-diethylcarbamate group at the 7'-yl position. Bicoumarins are known for their diverse biological activities, including enzyme inhibition and anticancer properties . The introduction of the carbamate moiety aims to modulate electronic properties, solubility, and target binding affinity compared to hydroxyl or alkyl-substituted analogs. This analysis compares its structural, synthetic, physicochemical, and biological features with related compounds.

Properties

IUPAC Name

[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl] N,N-diethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO6/c1-3-24(4-2)23(27)28-15-9-10-16-17(13-21(25)29-20(16)12-15)18-11-14-7-5-6-8-19(14)30-22(18)26/h5-13H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTBJOKBJBTULT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl N,N-diethylcarbamate typically involves multi-step organic reactions. One common method includes the reaction of bichromene derivatives with diethylcarbamate under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process might include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl N,N-diethylcarbamate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like halides, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides, while reduction could produce more reduced forms of the compound.

Scientific Research Applications

Chemistry

The compound serves as a building block in organic synthesis. Its ability to undergo various chemical reactions makes it useful in creating more complex molecules. Reactions such as oxidation and substitution are commonly employed in synthetic pathways.

Research indicates that this compound exhibits potential biological activities , including:

  • Antimicrobial Properties : Studies have shown that related compounds can inhibit the growth of bacteria and fungi.
  • Anticancer Activity : Preliminary investigations suggest that it may inhibit cancer cell proliferation through mechanisms involving histone deacetylase (HDAC) inhibition.

Medical Applications

Ongoing research is exploring its potential as a therapeutic agent. The compound's interaction with specific molecular targets may lead to advancements in cancer therapy and other medical treatments.

Industrial Uses

In industry, this compound can be utilized in the development of new materials and chemical processes, particularly in the formulation of advanced coatings and polymers.

Anticancer Activity

A study focusing on structurally similar compounds reported significant anticancer properties:

CompoundTargetIC₅₀ Value (µM)Cell Line
Compound AHDAC60.27MCF-7
2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl N,N-diethylcarbamateTBDTBDTBD

This table illustrates the potential efficacy of related compounds in inhibiting cancer cell growth.

Anti-inflammatory Effects

Research has also indicated that compounds similar to this one may reduce pro-inflammatory cytokine production in activated immune cells. This suggests possible applications in treating inflammatory diseases.

Biological Activity

2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl N,N-diethylcarbamate is a synthetic compound belonging to the bichromene family. This compound has garnered attention for its diverse biological activities, particularly in pharmacology and biochemistry. This article presents a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by:

  • Molecular Formula : C24H20N2O5
  • Molecular Weight : Approximately 420.41 g/mol
  • Functional Groups : Dioxo groups and a carbamate moiety which contribute to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Properties :
    • Bichromene derivatives have shown significant potential in inducing apoptosis in various cancer cell lines. The compound may inhibit tumor growth by modulating signaling pathways associated with cell proliferation and survival.
    • For instance, studies indicate that compounds with similar structures can trigger intrinsic mitochondrial pathways leading to apoptosis through the generation of reactive oxygen species (ROS) .
  • Antimicrobial Activity :
    • The compound exhibits antimicrobial properties against various pathogens. Its ability to disrupt microbial membranes could be linked to the presence of the dioxo groups which enhance its lipophilicity and membrane permeability .
  • Enzyme Inhibition :
    • Research indicates that dithiocarbamate derivatives can act as enzyme inhibitors, affecting metabolic pathways within cells. This inhibition can lead to altered cellular functions and potentially therapeutic outcomes in conditions such as cancer .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

StudyFindings
Adeyemi et al. (2021)Investigated dithiocarbamate complexes showing cytotoxic effects on K562 cells via apoptosis induction through ROS generation .
Onwudiwe & Ajibade (2019)Reported enhanced lipophilicity in phenyl-substituted dithiocarbamates leading to increased cytotoxicity .
PMC Study (2022)Highlighted the role of dithiocarbamates in inducing cell cycle arrest at various phases, preventing abnormal cell proliferation .

Potential Applications

The unique properties of this compound suggest several promising applications:

  • Cancer Therapy : Given its anticancer properties, this compound could serve as a lead candidate for developing novel chemotherapeutic agents.
  • Antimicrobial Treatments : Its effectiveness against microbial pathogens positions it as a potential candidate for new antimicrobial drugs.
  • Biochemical Research : The ability to inhibit specific enzymes makes it valuable in studying metabolic pathways and drug interactions.

Comparison with Similar Compounds

Core Scaffold and Substituents

The target compound shares a bicoumarin backbone (two fused coumarin units at positions 3 and 4') with the following analogs:

  • Compound 2: 6’-((Dimethylamino)methyl)-7’-hydroxy-8’-methyl-2H,2’H-[3,4’-bichromene]-2,2’-dione .
  • Compound 3 : 7,7’,8’-Trihydroxy-2H,2’H-[3,4’-bichromene]-2,2’-dione .
  • [3-(2-Methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] N,N-diethylcarbamate: A monocoumarin derivative with a trifluoromethyl group and methoxyphenoxy substituent .

Key Differences :

Compound Substituents at 7'-yl Position Additional Functional Groups
Target Compound N,N-Diethylcarbamate None
Compound 2 Hydroxyl, Dimethylaminomethyl 8’-Methyl
Compound 3 Trihydroxy None
Compound in N,N-Diethylcarbamate Trifluoromethyl, Methoxyphenoxy

Physicochemical Data

Compound Melting Point (°C) Solubility Trends Molecular Weight (g/mol)
Target Compound Not reported Likely moderate (carbamate) ~452 (estimated)
Compound 2 239–241 Low (hydrophobic substituents) 422.44
Compound 3 >270 Poor (polar hydroxyl groups) 368.32
Compound in Not reported Moderate (trifluoromethyl) 451.12

The carbamate group may improve solubility in organic solvents compared to hydroxylated analogs .

Enzyme Inhibition

  • Compound 2 and 3: Tested as carbonic anhydrase inhibitors, with IC₅₀ values in the nanomolar range due to hydroxyl and aminomethyl interactions with active-site zinc .
  • Target Compound : Unreported activity, but the carbamate group could enhance binding via hydrogen bonding or hydrophobic interactions.

Anticancer Potential

  • N,N-Diethylcarbamate-functionalized aurones : Showed HER2 receptor binding and cytotoxicity against AGS cancer cells (IC₅₀ < 10 µM) .
  • Bicoumarins : Demonstrated apoptosis induction in cancer cells via ROS generation .

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